Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate
Description
Properties
CAS No. |
143526-80-1 |
|---|---|
Molecular Formula |
C14H18O4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate |
InChI |
InChI=1S/C14H18O4S2/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
NOACJQNMQOAFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)SCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate typically involves the reaction of ethyl bromoacetate with 4-mercaptophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The ethoxy and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound (80651-05-4) | C₁₄H₁₈O₆S₂ | ~322.4* | Two ester groups, dual sulfanyl groups | Bis-sulfanylphenyl core with ethoxy-oxoethyl chains |
| Ethyl 2-(2-methoxyphenyl)sulfanylacetate (164979-74-2) | C₁₁H₁₄O₃S | 226.29 | Ester, sulfanyl, methoxy | Methoxy-substituted phenyl ring |
| Ethyl 2-(4-acetamidophenyl)sulfonylacetate (88881-74-7) | C₁₂H₁₅NO₅S | 285.32 | Ester, sulfonyl, acetamido | Sulfonyl group (oxidized sulfur) |
| Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate (1443343-38-1) | C₁₄H₁₈O₃S | 310.78 | Ester, sulfanyl, ketone | Iso-butylphenyl substituent, ketone moiety |
| Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (75646-24-1) | C₁₀H₁₄N₂O₄S₃ | 322.40 | Ester, dual sulfanyl, thiadiazole | Thiadiazole heterocycle |
*Estimated based on analogous compounds in .
Key Observations:
- Sulfur Oxidation State: The target compound and most analogs feature sulfanyl (-S-) linkages, while Ethyl 2-(4-acetamidophenyl)sulfonylacetate contains a sulfonyl (-SO₂-) group, which enhances polarity and oxidative stability .
- Substituent Effects: The iso-butylphenyl group in Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate introduces steric bulk, likely affecting solubility and reactivity compared to the target compound’s ethoxy-oxoethyl chains .
Physicochemical Properties
- Solubility: The target compound’s ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs like butyl (phenylsulfanyl)acetate .
- Thermal Stability: Sulfonyl-containing compounds (e.g., Ethyl 2-(4-acetamidophenyl)sulfonylacetate) exhibit higher decomposition temperatures (>200°C) due to strong sulfonyl bonds .
Biological Activity
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including dual sulfanyl groups and an ethoxy moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H18O4S, with a molecular weight of approximately 314.42 g/mol. The structure includes two sulfanyl groups that enhance its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution and addition reactions. The sulfanyl groups can participate in thiol-related reactions, while the ester functionality allows for hydrolysis, which can be crucial for its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing sulfanyl functionalities have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 12.5 | Apoptosis induction |
| Compound B | MCF7 | 15.0 | Cell cycle arrest |
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Thiol groups are known to scavenge free radicals, which may protect cells from oxidative stress. Research indicates that similar compounds can reduce oxidative markers in vitro, suggesting a protective role in cellular environments.
Synthesis Methods
Synthesis of this compound can be achieved through several organic reactions involving:
- Nucleophilic Substitution : Utilizing thiols and alkyl halides.
- Esterification : Reacting carboxylic acids with alcohols under acidic conditions.
- Oxidation Reactions : Converting sulfides to sulfoxides or sulfones, enhancing biological activity.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfanyl compound exhibited significant cytotoxicity against lung cancer cells (A549) with an IC50 value of 12.5 µM, indicating that structural modifications could enhance efficacy .
- Antioxidant Activity Evaluation : Research conducted by Zhao et al. highlighted the antioxidant potential of sulfanyl compounds in reducing cellular oxidative stress markers by over 30% in treated cell lines compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
